molecular formula C20H26N6O B10927625 6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927625
M. Wt: 366.5 g/mol
InChI Key: BMVADDHGEZSXHZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, an ethyl group, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of various substituents. One common synthetic route involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine and ethylamine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrazole ring enhances its stability and bioactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H26N6O/c1-5-25(11-15-12-26(6-2)23-13(15)3)20(27)16-9-18(14-7-8-14)22-19-17(16)10-21-24(19)4/h9-10,12,14H,5-8,11H2,1-4H3

InChI Key

BMVADDHGEZSXHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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